
BH3I-2
概要
説明
BH3I-2 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple halogen atoms (iodine and chlorine) and a sulphonyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BH3I-2 typically involves multiple steps, including halogenation, sulphonylation, and amide formation. One common synthetic route may include:
Halogenation: Introduction of iodine and chlorine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Sulphonylation: Introduction of the sulphonyl group using reagents such as sulfonyl chlorides in the presence of a base.
Amide Formation: Coupling of the sulphonylated intermediate with an amine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
BH3I-2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or reduce the sulphonyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or desulphonylated products.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
BH3I-2 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of BH3I-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
BH3I-2: Characterized by the presence of iodine, chlorine, and sulphonyl groups.
3-Iodo-5-chloro-N-[2-chloro-5-((4-bromophenyl)sulphonyl)phenyl]-2-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine.
3-Iodo-5-chloro-N-[2-chloro-5-((4-methylphenyl)sulphonyl)phenyl]-2-hydroxybenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen and sulphonyl groups, which confer distinct chemical properties and potential biological activities.
生物活性
BH3I-2 is a small molecule that acts as a BH3 domain mimetic, primarily targeting the Bcl-2 family of proteins to induce apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cancer cell lines, and its potential therapeutic applications.
This compound functions by disrupting the interactions between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. The Bcl-2 family regulates apoptosis through two major pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound mimics the action of BH3-only proteins, which are critical for initiating apoptosis by binding to and inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This inhibition promotes the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial membrane permeabilization and subsequent cell death through both caspase-dependent and -independent pathways .
In Vitro Studies
- Cancer Cell Lines : this compound has been tested across various cancer cell lines, including thyroid carcinoma, leukemia, and prostate cancer cells. In thyroid carcinoma cells, this compound induced significant apoptotic cell death by disrupting mitochondrial membrane potential and sensitizing cells to other chemotherapeutic agents like doxorubicin and bortezomib .
- Caspase Activation : The compound has been shown to activate caspases, essential enzymes in the apoptotic pathway. In studies involving leukemia cells, this compound was found to enhance TRAIL-induced apoptosis, further indicating its role in promoting cell death through the apoptotic machinery .
- Sensitivity Modulation : Overexpression of anti-apoptotic proteins such as Bcl-2 can confer resistance to conventional therapies. However, cells overexpressing Bcl-2 showed increased sensitivity to this compound compared to control cells, suggesting that this compound can effectively target resistant cancer phenotypes .
Case Studies
Case Study 1: Thyroid Carcinoma
In a study involving various thyroid carcinoma cell lines, researchers evaluated the effects of this compound on apoptosis induction. The results indicated that this compound disrupted mitochondrial integrity and enhanced sensitivity to doxorubicin in Bcl-2-overexpressing cells. The study concluded that this compound could serve as a promising therapeutic agent for overcoming resistance in thyroid cancers .
Case Study 2: Leukemia Cells
Another study focused on leukemia cells demonstrated that this compound not only induced apoptosis but also sensitized these cells to TRAIL treatment. This combination therapy approach highlights the potential for using this compound in conjunction with other agents to improve therapeutic outcomes in hematologic malignancies .
Data Table: Biological Effects of this compound
特性
IUPAC Name |
5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3-iodobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3INO4S/c20-10-1-3-12(4-2-10)29(27,28)13-5-6-15(22)17(9-13)24-19(26)14-7-11(21)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQWEPDCQCNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Cl)I)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3INO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364636 | |
Record name | BH3I-2′ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315195-18-7 | |
Record name | BH3I-2′ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BH3I-2' and what is its mechanism of action?
A1: this compound', also known as 3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide, is a small molecule that acts as a BH3 mimetic. It exerts its pro-apoptotic effects by binding to anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak. This disruption allows the formation of mitochondrial pores, leading to cytochrome c release and subsequent activation of the caspase cascade, ultimately resulting in apoptosis [, , , , ].
Q2: What types of cancer cells have shown sensitivity to this compound' in preclinical studies?
A2: this compound' has demonstrated pro-apoptotic activity against a range of cancer cell lines in vitro, including:
- Pancreatic cancer cells [, ]
- Colorectal cancer cells []
- Thyroid carcinoma cells (including papillary, follicular, anaplastic, and medullary) []
- Leukemic cells [, , ]
- Malignant glioma cells [, , ]
- Breast cancer cells []
Q3: How does this compound' impact mitochondrial function?
A3: this compound' has been shown to exert direct effects on mitochondria. At low concentrations, it can act as an uncoupler of oxidative phosphorylation, leading to a decrease in mitochondrial membrane potential (ΔΨm) [, ]. At higher concentrations, this compound' can inhibit mitochondrial respiration []. These effects appear to be independent of its ability to induce cytochrome c release and apoptosis [, ].
Q4: Does this compound' induce the same effects on mitochondria as other Bcl-2 inhibitors?
A4: Not necessarily. While this compound' shares some similarities with other Bcl-2 inhibitors, such as HA14-1, in terms of their effects on mitochondrial respiration and membrane potential, there are also differences. For instance, this compound' appears to damage the inner mitochondrial membrane rapidly, even before cytochrome c release, which is not a universal feature of all Bcl-2 inhibitors [].
Q5: Does Bcl-2 overexpression influence the sensitivity of cells to this compound'?
A5: Interestingly, studies have shown that Bcl-2 overexpression can actually sensitize thyroid carcinoma cells to this compound'-induced apoptosis []. This suggests a potential "oncogene addiction" phenomenon, where cells become reliant on high Bcl-2 levels for survival, making them more vulnerable to its inhibition.
Q6: How does this compound' interact with other anti-cancer agents?
A6: this compound' has shown synergistic effects with other anti-cancer agents, such as:
- TRAIL: In leukemic cells, this compound' sensitizes cells to TRAIL-induced apoptosis by promoting mitochondrial uncoupling and Bax activation [].
- Chemotherapy: In thyroid carcinoma cells, this compound' enhances the cytotoxic effects of doxorubicin and bortezomib [].
- Temozolomide: In malignant glioma cells, this compound' enhances the cytotoxic effects of temozolomide, particularly in MGMT-negative cells [].
Q7: Are there any known resistance mechanisms to this compound'?
A7: While not extensively studied for this compound' specifically, resistance to BH3 mimetics in general can arise through several mechanisms, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。